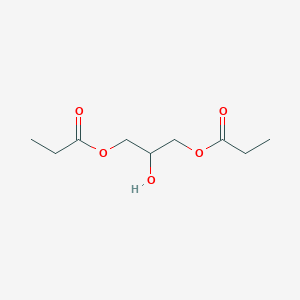
丙二酸甘油酯 1,3
描述
Glycerol 1,3-dipropionate, also known as (2-hydroxy-3-propanoyloxypropyl) propanoate or 2-hydroxypropane-1,3-diyl dipropanoate, is a compound with the molecular formula C9H16O5 . It has a molecular weight of 204.22 g/mol . This compound is not intended for human or veterinary use and is for research use only.
Synthesis Analysis
The synthesis of Glycerol 1,3-dipropionate or similar compounds like 1,3-propanediol (1,3-PDO) often involves the hydrogenolysis of glycerol . This process can be performed in both liquid phase and vapor phase reaction processes . The selective hydrogenolysis of glycerol to 1,3-PDO is a significant challenge due to the less thermodynamic stability of 1,3-PDO compared to 1,2-PDO and the steric hindrance effect in the reaction process .
Molecular Structure Analysis
The molecular structure of Glycerol 1,3-dipropionate involves a rotational isomerism in the glycero backbone which generates three kinds of staggered conformers, namely gt (gauche-trans), gg (gauche-gauche), and tg (trans-gauche), at each of sn-1,2 and sn-2,3 positions .
Chemical Reactions Analysis
The chemical reactions involving Glycerol 1,3-dipropionate or similar compounds often involve the hydrogenolysis of glycerol . This process produces important commodity chemicals such as propanediols, propanols, and ethylene glycol .
科学研究应用
电化学发酵增加 1,3-PDO 产量:电化学方法可以增强甘油发酵成 1,3-PDO。与传统发酵方法相比,施加电势可使 1,3-PDO 产量提高 6 倍 (Xafenias, Anunobi, & Mapelli, 2015).
甘油对细胞中药物摄取的影响:甘油的存在会影响呼吸道细胞中倍氯米松二丙酸酯等药物的摄取。傅里叶变换红外 (FTIR) 光谱表明,甘油会使细胞膜变硬,从而减少药物摄取 (Terakosolphan et al., 2021).
生化和临床应用:甘油在人体中起着至关重要的作用,是三酰甘油分子的结构骨架和代谢的底物。其临床应用包括治疗脑水肿、青光眼,以及作为急性胃肠道疾病中的补液辅助剂 (Robergs & Griffin, 1998).
甘油发酵成 1,3-PDO 的混合培养:可以使用混合培养发酵将甘油有效地转化为 1,3-PDO。可以使用各种微生物物种优化此过程以实现高效的 1,3-PDO 产量 (Barbirato, Himmi, Conte, & Bories, 1998).
pH 对 1,3-PDO 产量的影响:甘油发酵的初始 pH 值会显著影响 1,3-PDO 的产率。一项研究发现,高于 7 的 pH 值可以提高 1,3-PDO 的产量,在 pH 值为 7 和 8 时观察到最高的产率 (Moscoviz, Trably, & Bernet, 2016).
微生物产生 1,3-PDO:已经研究了从甘油中微生物产生 1,3-PDO,特别是梭菌属和肠杆菌科。这种生物生产对于绿色聚酯和其他缩聚物的开发至关重要 (Biebl, Menzel, Zeng, & Deckwer, 1999).
优化 1,3-PDO 生产的培养条件:可以使用中心复合设计优化肺炎克雷伯菌合成的 1,3-PDO。甘油浓度和搅拌速率等因素会显著影响生产率 (Zheng et al., 2008).
腹膜透析中基于甘油的透析液:甘油可用作腹膜透析中的渗透剂。研究表明,基于甘油的透析液可以有效且安全地长期使用 ( Smit, de Waart, Struijk, & Krediet, 2000).
未来方向
The future directions for Glycerol 1,3-dipropionate and similar compounds like 1,3-propanediol (1,3-PDO) involve the development of new valorization technologies to produce high-value tonnage chemicals from glycerol by sustainable processes . This includes the selective hydrogenolysis of glycerol to 1,3-PDO . The recent commercialization of glycerol-based 1,3-PDO has revived research interests in developing alternate cost-competitive, scalable, and marketable bioprocesses .
属性
IUPAC Name |
(2-hydroxy-3-propanoyloxypropyl) propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O5/c1-3-8(11)13-5-7(10)6-14-9(12)4-2/h7,10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNHSMJWMBBIEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(COC(=O)CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20939747 | |
| Record name | 2-Hydroxypropane-1,3-diyl dipropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20939747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycerol 1,3-dipropionate | |
CAS RN |
18373-31-4 | |
| Record name | 1,2,3-Propanetriol, 1,3-dipropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18373-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycerol 1,3-dipropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018373314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxypropane-1,3-diyl dipropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20939747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glycerol 1,3-dipropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.394 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



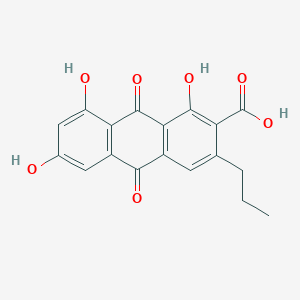
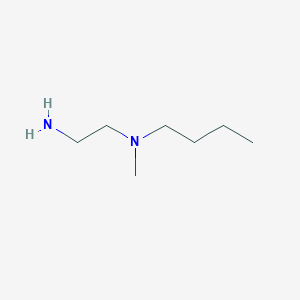
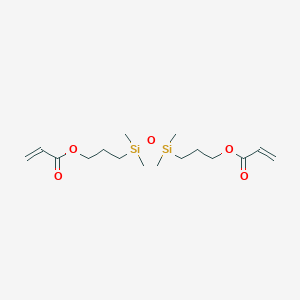
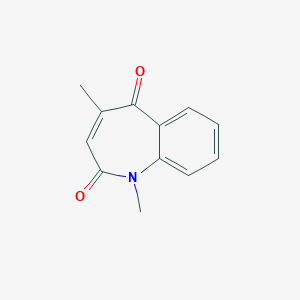
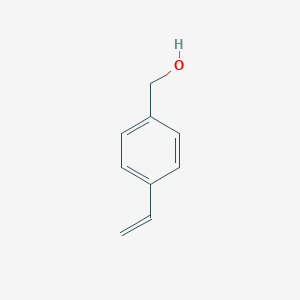
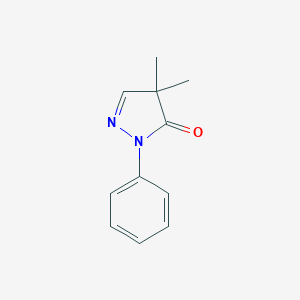
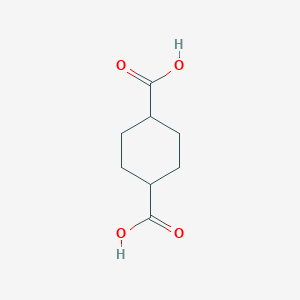
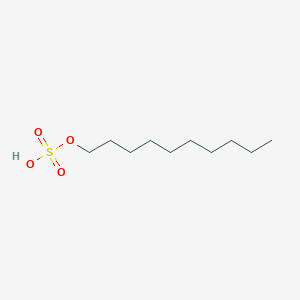
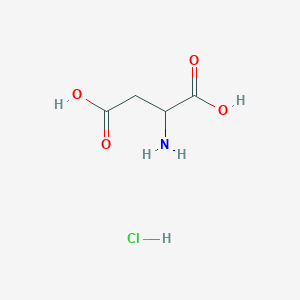
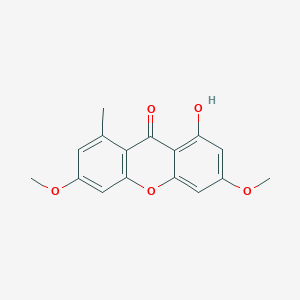
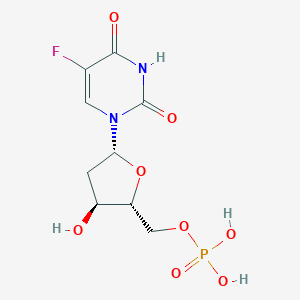
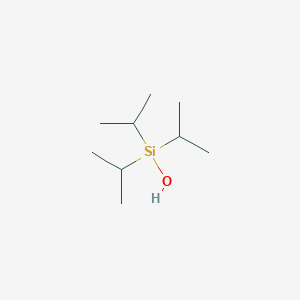
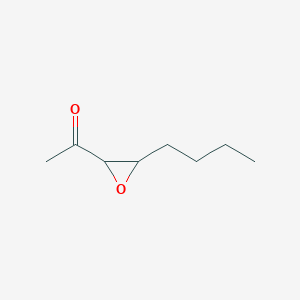
![2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane](/img/structure/B95009.png)